molecular formula C13H9BrN2O3 B2378743 N-(2-bromophenyl)-4-nitrobenzamide CAS No. 99514-85-9

N-(2-bromophenyl)-4-nitrobenzamide

Cat. No.: B2378743
CAS No.: 99514-85-9
M. Wt: 321.13
InChI Key: FRFOXBSTPQRRJL-UHFFFAOYSA-N
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Description

N-(2-Bromophenyl)-4-nitrobenzamide (CAS 99514-85-9) is a brominated and nitrated benzamide derivative of interest in advanced chemical research and development. This compound, with a molecular formula of C 13 H 9 BrN 2 O 3 and a molecular weight of 321.13 g/mol, serves as a versatile building block in organic synthesis and medicinal chemistry . Its structure features both an electron-withdrawing nitro group and a bromine atom, making it a valuable intermediate for constructing more complex molecular architectures via metal-catalyzed cross-coupling reactions and nucleophilic substitutions. Supplied with a typical purity of 97%, this compound is characterized by its high quality and consistency, suitable for demanding research applications . It is offered in various quantities, such as 250 mg and 1 g, to meet different project scales . Researchers utilize this chemical and its structural analogs in spectroscopic analysis and computational studies, including Density Functional Theory (DFT) calculations to investigate vibrational frequencies, molecular polarization, and frontier molecular orbitals like HOMO-LUMO interactions . These studies are fundamental for understanding the electronic properties and reactivity of the molecule, which can be critical in the design of new materials or pharmacologically active substances . Please be advised: This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-bromophenyl)-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2O3/c14-11-3-1-2-4-12(11)15-13(17)9-5-7-10(8-6-9)16(18)19/h1-8H,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRFOXBSTPQRRJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry

Strategies for Synthesis of N-(2-bromophenyl)-4-nitrobenzamide

The creation of the amide bond in this compound is central to its synthesis. This can be achieved through several strategic approaches, ranging from classical amidation reactions to modern catalytic and functionalization techniques.

Amidation Reaction Pathways

The most direct and widely utilized method for synthesizing N-arylbenzamides is through the formation of an amide bond between an aniline (B41778) and a benzoic acid derivative. In the case of this compound, this involves the reaction of 2-bromoaniline (B46623) with 4-nitrobenzoyl chloride.

A common implementation of this pathway is the Schotten-Baumann reaction, which is conducted under basic conditions. mdpi.com In a typical procedure, 4-nitrobenzoyl chloride is added to a solution of the amine in a suitable solvent like dichloromethane (B109758), followed by the addition of a base such as triethylamine (B128534) to neutralize the hydrochloric acid formed during the reaction. mdpi.com This method is known for being facile and rapid, often yielding the desired product within a short timeframe. mdpi.com A similar procedure involves refluxing equimolar amounts of 4-nitrobenzoyl chloride and the corresponding aniline, such as 4-bromoaniline (B143363), in a solvent like anhydrous acetone (B3395972). nih.gov After the reaction, the product can be isolated by filtration and purified by recrystallization. nih.gov

Another approach involves the direct N-benzoylation of anilines using vinyl benzoate (B1203000). This method can be performed under solvent- and activation-free conditions, with the desired benzamides isolated through crystallization. tandfonline.comtandfonline.com While this has been demonstrated for various anilines, its specific application to 2-bromoaniline would require empirical validation. tandfonline.com

The fundamental reaction for this pathway is the nucleophilic acyl substitution where the amino group of 2-bromoaniline attacks the carbonyl carbon of 4-nitrobenzoyl chloride.

General Reaction Scheme:

O2N-C6H4-COCl + H2N-C6H4-Br → O2N-C6H4-CONH-C6H4-Br + HCl

(4-nitrobenzoyl chloride) + (2-bromoaniline) → (this compound) + (Hydrogen chloride)

Directed C-H Functionalization and Bromination Strategies

Modern synthetic strategies offer more sophisticated routes that involve the functionalization of a pre-existing benzanilide (B160483) skeleton. Directed C-H functionalization has emerged as a powerful tool for enhancing reactivity and controlling selectivity. rsc.orgnih.gov In this context, the amide group itself can act as a directing group to guide the introduction of substituents at specific positions on the aromatic rings.

For the synthesis of this compound, one could envision a strategy starting from N-phenyl-4-nitrobenzamide. The amide functionality could direct the bromination to the ortho-position of the N-phenyl ring. Recent studies have demonstrated switchable site-selective C(sp²)–H bromination of benzanilides, allowing for controlled halogenation. nih.gov

Alternatively, a bromination strategy could be applied to a precursor molecule. For instance, the bromination of 3-formyl-N-phenyl-5-propylthiophene-2-carboxamide has been successfully achieved using bromine and acetic acid in chloroform. mdpi.com While a different heterocyclic system, the principle of electrophilic aromatic substitution on an N-phenyl carboxamide derivative is relevant. Another common brominating agent for such transformations is N-Bromosuccinimide (NBS), often used for allylic and benzylic bromination in the presence of a radical initiator. youtube.com For aromatic systems, bromination can also be achieved using elemental bromine generated in situ from the reaction of hydrobromic acid and hydrogen peroxide, which avoids the handling of highly corrosive liquid bromine. google.com

Exploration of Catalytic Approaches (e.g., Palladium-Catalyzed Reactions)

Catalytic methods, particularly those employing transition metals like palladium and nickel, have become indispensable in modern organic synthesis for forming C-N bonds.

Palladium-catalyzed cross-coupling reactions are a well-established method for the synthesis of N-aryl amides. publish.csiro.auutas.edu.au While often used for C-C bond formation, these catalysts are also highly effective for amidation. One such approach involves the palladium-catalyzed coupling of aryl halides or triflates with an amide source. nih.govmit.edu A potential, though less direct, route to this compound could involve a palladium-catalyzed amidation of an aryl halide with 4-nitrobenzamide.

More recently, nickel-catalyzed asymmetric reductive hydroarylation of vinyl amides has been developed to produce chiral α-arylbenzamides. uzh.chbohrium.comuzh.ch Although this specific methodology leads to a different structural motif, it highlights the growing importance of nickel catalysis in amide synthesis. These reactions often proceed under mild conditions and tolerate a wide range of functional groups. bohrium.com The development of nickel-catalyzed arylations of amides presents a promising frontier for constructing complex benzamide (B126) derivatives.

A conceptual catalytic cycle for a palladium-catalyzed amidation would typically involve:

Oxidative addition of an aryl halide (e.g., 1-bromo-2-iodobenzene) to a Pd(0) complex.

Coordination of the amide (e.g., 4-nitrobenzamide).

Reductive elimination to form the N-aryl amide product and regenerate the Pd(0) catalyst.

Synthesis of Structurally Related Nitrobenzamide Intermediates

For instance, 3-nitrobenzamide (B147352) can be prepared from 3-nitrobenzaldehyde (B41214) through a reaction with hydroxylamine (B1172632) hydrochloride and cesium carbonate, followed by the addition of palladium acetate. guidechem.com Another method involves the hydrolysis of m-nitrobenzonitrile using aqueous ammonia (B1221849) at high temperatures. guidechem.com

N-substituted nitrobenzamides are commonly synthesized by reacting a nitrobenzoyl chloride with an appropriate amine. For example, N-(4-Bromophenyl)-3-nitrobenzamide is synthesized by coupling 4-bromoaniline with 3-nitrobenzoic acid derivatives. Similarly, the reaction of 4-nitrobenzoyl chloride with 4-bromoaniline is a direct route to the isomeric N-(4-bromophenyl)-4-nitrobenzamide. nih.gov

The synthesis of dianiline precursors for more complex N-phenylbenzamide derivatives often starts with commercially available nitroanilines, which are reacted with nitrobenzoyl chlorides to form dinitro intermediates. nih.gov These dinitro compounds are then reduced to the corresponding diamines. nih.gov

Below is a table summarizing the synthesis of some relevant nitrobenzamide intermediates.

CompoundPrecursorsReagents/ConditionsYieldReference
3-Nitrobenzamidem-Nitrobenzaldehyde, Hydroxylamine hydrochlorideCs2CO3, Pd(OAc)2, DMSO/H2O, 100°C57% guidechem.com
3-Nitrobenzamidem-NitrobenzonitrileCsOH·H2O, aq. NH3, 100°C75% guidechem.com
N-(4-Bromophenyl)-3-nitrobenzamide4-Bromoaniline, 3-Nitrobenzoic acid derivativeCarbodiimide coupling agents56%
4-Bromo-N-(2-nitrophenyl)benzamide4-Bromobenzoyl chloride, 2-NitroanilineAcetonitrile, refluxNot specified researchgate.net
N-(4-Bromophenyl)-4-nitrobenzamide4-Nitrobenzoyl chloride, 4-BromoanilineAnhydrous acetone, refluxNot specified nih.gov
N-(4-bromophenyl)benzamideBenzoyl chloride, 4-bromoanilineCH2Cl272% nanobioletters.com

Green Chemistry Principles in Benzamide Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of amides to reduce environmental impact and improve efficiency. This involves the use of safer solvents, minimizing waste, and employing catalytic rather than stoichiometric reagents.

A significant advancement in the green synthesis of benzamides is the development of solvent-free reaction conditions. tandfonline.comtandfonline.com For example, the N-benzoylation of anilines using vinyl benzoate can be carried out at room temperature without any solvent or catalyst, with the product being easily isolated by crystallization. tandfonline.com This approach drastically reduces the amount of volatile organic compounds (VOCs) used.

The choice of solvent is another critical factor. Water is an ideal green solvent, and methods are being developed to facilitate organic reactions in aqueous media. A notable example is the B2(OH)4-mediated reductive transamidation of N-acyl benzotriazoles with nitro compounds, which proceeds in water. organic-chemistry.org Computational tools are also being used to select environmentally benign solvents for reactions like benzamide synthesis, based on metrics such as environmental impact indices. mdpi.com

Furthermore, the move from stoichiometric reagents, which are consumed in the reaction and generate significant waste, to catalytic methods aligns with green chemistry principles. The palladium and nickel-catalyzed reactions discussed earlier (Section 2.1.3) are prime examples, as only a small amount of the metal catalyst is required to produce a large quantity of the desired product.

Key Green Chemistry Approaches in Benzamide Synthesis:

Solvent-free reactions: Using neat reactants to minimize solvent waste. tandfonline.comtandfonline.com

Use of green solvents: Employing water or other environmentally benign solvents. organic-chemistry.orgmdpi.com

Catalysis: Replacing stoichiometric reagents with efficient catalysts. researchgate.net

Atom economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product.

Advanced Spectroscopic and Crystallographic Characterization

Spectroscopic Elucidation Techniques

A suite of spectroscopic methods has been employed to define the chemical structure and bonding characteristics of N-(2-bromophenyl)-4-nitrobenzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for delineating the molecular framework of this compound. In the ¹H NMR spectrum, the aromatic protons appear as a multiplet, while the amide proton (NH) presents as a characteristic broad singlet. tubitak.gov.tr Similarly, the ¹³C NMR spectrum displays a distinct signal for the carbonyl carbon (C=O) of the amide group. tubitak.gov.tr The precise chemical shifts and coupling constants observed in these spectra provide definitive evidence for the connectivity of the atoms within the molecule.

Table 1: Spectroscopic Data for this compound and Related Compounds

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Mass Spectrum (m/z)
This compoundAromatic protons (multiplet), Amide proton (broad singlet) tubitak.gov.trCarbonyl carbon (165.3) tubitak.gov.tr287 (M+) tubitak.gov.tr
N-(4-bromophenyl)benzamide7.48-7.52 (m, 4H), 7.55-7.59 (m, 3H), 7.81 (s, 1H), 7.86 (d, J = 7.6 Hz, 2H) rsc.org115.8, 122.7, 128.2, 128.9, 131.9, 132.2, 135.2, 139.1, 166.1 rsc.org297.9843 ([M+Na]⁺) rsc.org
N-(3-chlorophenethyl)-4-nitrobenzamide8.95 (t, 1H), 8.40-8.33 (m, 2H), 8.13-8.04 (m, 2H), 7.40-7.36 (m, 2H), 7.32 (ddd, 1H), 7.27 (dt, 1H), 3.59 (ddd, 2H), 2.94 (t, 2H) mdpi.com165.05, 149.43, 142.44, 140.59, 133.39, 130.59, 129.06, 129.03, 127.96, 126.62, 124.00, 41.09, 34.81 mdpi.comNot specified

Vibrational Spectroscopy (Infrared and Raman) for Molecular Vibrational Analysis

Infrared (IR) and Raman spectroscopy provide insights into the vibrational modes of the molecule, confirming the presence of key functional groups. The IR spectrum of this compound exhibits characteristic absorption bands for the N-H and C=O stretching vibrations of the amide group. researchgate.net The symmetric and asymmetric stretching vibrations of the nitro group also give rise to strong absorption bands. researchgate.net Surface-enhanced Raman scattering (SERS) studies have been used to investigate the adsorption behavior of related bromonitrophenyl compounds on silver nanoparticles, revealing a tilted orientation on the silver surface. nih.gov

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry confirms the molecular weight of this compound and provides information about its fragmentation pathways. The mass spectrum typically shows the molecular ion peak (M+), and the fragmentation pattern is characterized by the cleavage of the amide bond. rsc.orgmdpi.com For instance, in a related compound, the base peak in the mass spectrum originated from the aroyl cation, indicating a common fragmentation route for this class of molecules. tubitak.gov.tr High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass and elemental composition of the molecule and its fragments. rsc.org

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.

Molecular Conformation and Torsion Angle Analysis

X-ray diffraction studies of this compound reveal that the molecule is not planar. researchgate.net There is a significant dihedral angle between the two benzene (B151609) rings. In one study, two independent molecules were found in the asymmetric unit with dihedral angles of 16.78 (15)° and 18.87 (14)° between the benzene rings. researchgate.net This non-planar conformation is a common feature in substituted diphenyl compounds. bath.ac.uk For comparison, the related compound N-(4-bromophenyl)-4-nitrobenzamide exhibits a smaller dihedral angle of 3.6 (7)° between its benzene rings. nih.gov The amide group itself is twisted relative to the planes of the attached aromatic rings. nih.gov

Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding, π-π Stacking, Halogen Bonding)

The crystal packing of this compound is stabilized by a variety of intermolecular interactions. A key feature is an intramolecular N—H⋯O hydrogen bond, which contributes to the stability of the molecular conformation. researchgate.net In the crystal lattice, molecules are linked by weak C—H⋯O interactions. researchgate.net

Table 2: Crystallographic Data for this compound and a Related Compound

ParameterThis compound researchgate.netN-(4-bromophenyl)-4-nitrobenzamide nih.gov
Crystal System TriclinicMonoclinic
Space Group P1P2₁/c
a (Å) 3.8338 (4)4.57903 (6)
b (Å) 12.6784 (13)12.92579 (15)
c (Å) 24.918 (2)20.5614 (3)
α (°) 81.875 (8)90
β (°) 88.386 (7)96.0333 (11)
γ (°) 85.460 (8)90
Volume (ų) 1195.1 (2)1210.24 (3)
Z 44
Calculated Density (Mg m⁻³) 1.7851.762
Dihedral Angle between Benzene Rings 16.78 (15)°, 18.87 (14)°3.6 (7)°
Key Intermolecular Interactions Intramolecular N—H⋯O, C—H⋯O, Br⋯BrN—H⋯O, C—H⋯O

Insights into Supramolecular Architectures

The molecular structure and crystal packing of this compound are governed by a variety of non-covalent interactions, which dictate its supramolecular architecture. A detailed analysis of its crystal structure provides crucial insights into the hydrogen bonding, halogen bonding, and other intermolecular forces at play.

The crystal structure of a related compound, N-(4-bromophenyl)-4-nitrobenzamide, reveals that the dihedral angle between the two benzene rings is 3.6 (7)°. crystallography.net The amide group in this isomer is twisted from the mean planes of the 4-bromophenyl and 4-nitrobenzene rings by 28.1 (6)° and 31.8 (3)° respectively. crystallography.net This nearly co-planar arrangement is a significant feature that influences the packing of molecules in the crystalline state.

The supramolecular structure is primarily stabilized by a network of weak intermolecular hydrogen bonds. Specifically, N-H···O and C-H···O interactions are observed, which together contribute to the formation of a complex three-dimensional network. crystallography.net In the case of N-(4-bromophenyl)-4-nitrobenzamide, these hydrogen bonds are a key factor in the stability of the crystal packing. crystallography.net

In addition to hydrogen bonding, other interactions such as van der Waals forces involving the bromine atom and potential weak interactions with the oxygen atoms of the nitro group are also significant in determining the solid-state packing arrangement. The interplay of these forces dictates the efficient packing of the molecules in the unit cell, minimizing repulsive interactions between electron-rich regions of adjacent molecules.

The following tables summarize key crystallographic and hydrogen bond data for the related compound N-(4-bromophenyl)-4-nitrobenzamide, offering a valuable reference for understanding the structural characteristics of this class of compounds.

Table 1: Crystal Data and Structure Refinement for N-(4-bromophenyl)-4-nitrobenzamide

ParameterValue
Empirical formulaC₁₃H₉BrN₂O₃
Formula weight321.13
Temperature123 K
Wavelength1.54178 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 4.57903 (6) Åb = 12.92579 (15) Åc = 20.5614 (3) Åβ = 96.0333 (11)°
Volume1210.24 (3) ų
Z4
Calculated density1.762 Mg/m³
Absorption coefficient4.70 mm⁻¹
F(000)640

Data sourced from a study on N-(4-bromophenyl)-4-nitrobenzamide. nih.gov

Table 2: Hydrogen Bond Geometry for N-(4-bromophenyl)-4-nitrobenzamide (Å, °)

D–H···Ad(D–H)d(H···A)d(D···A)<(DHA)
N1–H1···O3ⁱ0.862.162.994 (3)162
C6–H6···O1ⁱⁱ0.932.583.491 (4)168
C12–H12···O2ⁱⁱⁱ0.932.593.401 (4)146

Computational Chemistry and in Silico Investigations

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations have proven to be an indispensable tool in dissecting the electronic architecture of N-(2-bromophenyl)-4-nitrobenzamide. These theoretical methods provide a granular view of the molecule's geometry, electronic properties, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) has been widely employed to determine the optimized geometry and electronic characteristics of this compound and related structures. These calculations, often performed using basis sets like B3LYP/6-311++G(d,p), provide a foundational understanding of the molecule's three-dimensional conformation and the distribution of electrons within its framework. nih.gov For similar benzamide (B126) derivatives, DFT has been used to calculate geometric parameters, which have shown good correlation with experimental data obtained from X-ray diffraction studies. researchgate.net The dihedral angle between the two benzene (B151609) rings is a key geometric parameter, and in the closely related compound N-(4-bromophenyl)-4-nitrobenzamide, this angle is reported to be 3.6 (7)°. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a cornerstone of understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org A smaller energy gap suggests higher reactivity. semanticscholar.org

In the analysis of related compounds, the HOMO is often found localized over the electron-donating parts of the molecule, while the LUMO resides on the electron-accepting regions, indicating the sites of potential electrophilic and nucleophilic attack, respectively. malayajournal.org This charge transfer character is a key feature of such molecules. researchgate.netmalayajournal.org For instance, in one study of a related imidazole (B134444) derivative, the HOMO-LUMO energy gap was calculated to be 4.0106 eV. malayajournal.org

Parameter Description Significance
HOMO Highest Occupied Molecular OrbitalRepresents the ability to donate an electron. numberanalytics.com
LUMO Lowest Unoccupied Molecular OrbitalRepresents the ability to accept an electron. numberanalytics.com
HOMO-LUMO Gap Energy difference between HOMO and LUMOIndicates chemical reactivity and kinetic stability. malayajournal.org

Molecular Electrostatic Potential (MESP) Surface Analysis

Molecular Electrostatic Potential (MESP) surface analysis provides a visual representation of the charge distribution around a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.netmalayajournal.org This is crucial for predicting how the molecule will interact with other chemical species. malayajournal.org The MESP map uses a color spectrum, typically with red indicating negative potential (electron-rich areas, such as around oxygen and nitrogen atoms) and blue indicating positive potential (electron-poor areas). malayajournal.org This analysis helps in understanding intermolecular interactions and identifying potential sites for hydrogen bonding. researchgate.net

Prediction of Nonlinear Optical Properties

Computational methods are also employed to predict the nonlinear optical (NLO) properties of molecules like this compound. These properties are of significant interest for applications in photonics and optical devices. nih.govrsc.orgresearchgate.net Calculations of polarizability and hyperpolarizability, often performed using techniques like the iterative electrostatic embedding method, can reveal a molecule's potential for NLO applications. nih.govsemanticscholar.org For some organic compounds, these calculations have shown a significant enhancement in NLO behavior in the crystalline state. nih.gov The third-order nonlinear susceptibility (χ³) is a key parameter that quantifies the NLO response. nih.govrsc.org

Molecular Dynamics and Docking Simulations

Beyond the static picture provided by quantum chemical calculations, molecular dynamics and docking simulations offer insights into the dynamic behavior of this compound and its interactions with biological macromolecules.

Protein-Ligand Interaction Profiling (Molecular Docking)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. nih.gov This method is instrumental in drug discovery and design, helping to elucidate the potential biological targets of a compound.

Conformational Flexibility and Stability within Biological Environments

In silico techniques such as molecular dynamics (MD) simulations are powerful tools to explore this conformational space. While specific MD studies on this compound are not documented, research on related nitrobenzamide derivatives provides a template for what such an analysis would entail. For instance, studies on N-alkyl nitrobenzamides have highlighted the importance of the alkyl chain length in modulating the compound's orientation and interaction with its environment.

A key aspect of conformational analysis is the dihedral angle between the two aromatic rings. For a similar compound, N-(4-bromophenyl)-4-nitrobenzamide, a nearly coplanar arrangement with a dihedral angle of 3.6 degrees between the benzene rings has been observed, a conformation that facilitates π-π stacking interactions. In the case of this compound, the ortho-bromo substituent would likely induce a greater steric hindrance, leading to a larger dihedral angle and a more twisted conformation. This, in turn, would influence its packing in a crystalline state and its ability to fit into a protein binding pocket.

Molecular dynamics simulations can further elucidate the stability of different conformers in a simulated biological environment, such as a water box or a lipid bilayer. The root mean square deviation (RMSD) of the ligand over the simulation time provides insights into its structural stability. For example, in a study on 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, RMSD analysis of the ligand-protein complex was used to confirm the stability of the most active compound within the binding site of the target proteins. nih.gov A similar analysis for this compound would be crucial to understand its dynamic behavior and the persistence of its bioactive conformation.

Table 1: Illustrative Conformational Analysis Data for a Benzamide Derivative

Computational MethodParameterPredicted ValueSignificance
Density Functional Theory (DFT)Dihedral Angle (Ring 1 vs. Ring 2)45.8°Indicates a twisted conformation due to steric hindrance.
Molecular Dynamics (MD)Average RMSD in Water1.2 ÅSuggests good conformational stability in an aqueous environment.
Potential Energy ScanRotational Barrier (Amide Bond)18.5 kcal/molHigh barrier indicates rigidity of the amide linkage.

Note: This table is illustrative and based on typical data from computational studies of similar compounds.

Computational Insights into Binding Mechanisms

Molecular docking and molecular dynamics simulations are instrumental in predicting and analyzing the binding of a small molecule to a biological target. These computational methods can reveal the specific interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

While no specific binding studies for this compound are reported, the computational investigation of analogous compounds offers valuable insights. For example, docking studies on a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives revealed that these compounds engage in hydrogen bonding, electrostatic, and hydrophobic interactions with the active site residues of their target enzymes. nih.gov The nitro group, a common feature in these molecules, is often involved in crucial hydrogen bonding or electrostatic interactions that anchor the ligand in the binding pocket.

In a hypothetical docking study of this compound with a target protein, one would expect the nitro group to act as a hydrogen bond acceptor. The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O). The aromatic rings are likely to engage in π-π stacking or hydrophobic interactions with nonpolar residues in the binding site. The bromine atom, being a halogen, could potentially participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in molecular recognition.

Table 2: Illustrative Binding Interaction Data for a Benzamide Derivative with a Target Protein

Interacting ResidueInteraction TypeDistance (Å)Stability during MD
ASP 120Hydrogen Bond (with Amide N-H)2.9High
PHE 250π-π Stacking (with Nitro-phenyl ring)4.5Moderate
LEU 85Hydrophobic Interaction (with Bromo-phenyl ring)3.8High
TYR 150Hydrogen Bond (with Nitro group)3.1High

Note: This table is illustrative and based on typical data from computational studies of similar compounds.

Structure Activity Relationship Sar Studies of N 2 Bromophenyl 4 Nitrobenzamide and Analogues

Rational Design and Structural Modification Strategies

Rational drug design involves the strategic creation of new molecules based on a detailed understanding of their biological targets. For N-phenylbenzamide derivatives, this process employs several established strategies to improve efficacy and modulate physicochemical properties.

A primary strategy involves the systematic modification of substituents on the two phenyl rings. The core compound, N-(2-bromophenyl)-4-nitrobenzamide, features two electron-withdrawing groups: a bromine atom and a nitro group. Research on related N-phenylbenzamides has shown that the presence of such electron-withdrawing functionalities can be beneficial for biological potency, particularly in the development of antischistosomal agents. nih.gov

Another key strategy is the modification of the central scaffold itself. nih.gov This can involve bioisosteric replacement, where an atom or group of atoms is swapped for another with similar physical or chemical properties. For instance, in a study of related compounds, replacing a carbon-carbon double bond (C=C) in a phenyl ring with a nitrogen-nitrogen double bond (N=N) to form a pyridazine (B1198779) ring was explored. nih.gov While this specific modification led to a loss of activity, it exemplifies a common design tactic to alter properties like hydrophilicity and target interaction. nih.gov Attenuating high lipophilicity (fat-solubility) is another critical design consideration, as excessively lipophilic compounds, despite potential potency, may have unfavorable metabolic profiles. nih.gov

These structural modifications are guided by the principles of medicinal chemistry, aiming to enhance the interaction between the compound and its biological target, such as the minor groove of DNA or specific enzyme active sites. nih.govnih.gov

Influence of Substituent Position and Nature on Biological Profiles

The type of chemical group (nature) and its placement on the phenyl rings (position) have a profound impact on the biological activity of N-phenylbenzamide analogues.

Nature of Substituents: The electronic properties of substituents are critical. Studies on antischistosomal N-phenylbenzamides have demonstrated that incorporating electron-withdrawing groups like nitro (-NO2), trifluoromethyl (-CF3), fluorine (-F), and chlorine (-Cl) enhances their in vitro potency. nih.gov This suggests that the nitro and bromo groups on this compound are likely key contributors to its underlying activity profile. Conversely, the introduction of large, electron-donating groups such as an isopropyl ether (-OiPr) has also been investigated in different series, indicating that a wide range of electronic and steric properties are explored to map the SAR. nih.gov

Interactive Table: Influence of Structural Modifications on N-Phenylbenzamide Analogues

Scaffold/Analogue Type Modification Position Observed Effect on Biological Profile
N-PhenylbenzamideIntroduction of -NO₂, -CF₃, -F, -ClVariousBeneficial for in vitro antischistosomal potency. nih.gov
N-PhenylbenzamideIntroduction of -Cl or -OiPrortho to amide bondInfluenced the strength of DNA minor groove binding. nih.gov
Pyridazinyl AnalogueReplacement of C=C with N=N in the ringN/AAbolished antischistosomal activity in the tested series. nih.gov
Benzamide (B126) DerivativeLess steric bulk on aniline (B41778) ringN/ASuggested to reduce hindrance at the target receptor, potentially increasing activity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Methodologies

QSAR represents a computational approach to formalize the SAR by creating a mathematical model that relates the chemical properties of a group of compounds to their biological activities. atlantis-press.com This methodology is crucial for predicting the activity of newly designed compounds before they are synthesized.

The QSAR process typically involves several key steps:

Data Set Preparation: A series of structurally related compounds, such as various N-phenylbenzamide derivatives, with experimentally determined biological activities (e.g., IC50 values) is compiled. The three-dimensional structures of these molecules are generated and their energies are minimized using computational methods like molecular mechanics (MM+) and semi-empirical calculations to obtain stable conformations. frontiersin.org

Descriptor Calculation: For each molecule, a set of numerical values known as "descriptors" is calculated. These descriptors quantify various physicochemical properties, including:

Lipophilic properties: such as the logarithm of the partition coefficient (ClogP). atlantis-press.com

Electronic properties: such as the energy of the highest occupied molecular orbital (EHOMO) and the lowest unoccupied molecular orbital (ELUMO). atlantis-press.com

Steric properties: such as molar refractivity (CMR) and molecular weight (MW). atlantis-press.com

Model Development and Validation: Statistical techniques are used to build an equation linking the descriptors to biological activity. These can range from linear methods like Multiple Linear Regression (MLR) to more complex non-linear and machine learning methods like Partial Least Squares (PLS) and Support Vector Regression (SVR). frontiersin.orgnih.gov The resulting model's predictive power is rigorously tested using statistical metrics like the correlation coefficient (R²), standard error (SE), and through cross-validation techniques. atlantis-press.comfrontiersin.org

A robust QSAR model can effectively guide the design of new analogues, such as derivatives of this compound, by predicting which structural modifications are most likely to lead to improved activity.

Interactive Table: Examples of QSAR Methodologies in Amide Derivatives

QSAR Method Key Descriptors Used Application Example Key Finding/Validation
Multiple Linear Regression (MLR) & Partial Least Squares (PLS)Size, Aromaticity, PolarizabilityModeling diaryl urea (B33335) B-RAF inhibitors. nih.govThe study highlighted the predictive ability of the models and the importance of specific physicochemical properties for inhibitory activity. nih.gov
Multiple Linear Regression (MLR)ClogP, ELUMOModeling N-benzoyl-N'-naphthylthiourea VEGFR2 inhibitors. atlantis-press.comatlantis-press.comThe best model achieved a high correlation coefficient (r = 0.971), indicating that lipophilic and electronic properties are key for activity. atlantis-press.comatlantis-press.com
Machine Learning (MIX-SVR)Various molecular descriptorsModeling amide derivatives as xanthine (B1682287) oxidase inhibitors. frontiersin.orgThe model showed excellent robustness and predictive power, with a cross-validated R² (R²cv) of 0.96. frontiersin.org

Mechanistic Biological Investigations in Vitro and Non Human Systems

Identification and Characterization of Molecular Targets

The biological activity of N-(2-bromophenyl)-4-nitrobenzamide and related compounds is intrinsically linked to their molecular structure. The presence of a nitro group is a key feature, as it can be reduced to form reactive intermediates capable of interacting with various cellular components. Additionally, the bromine atom can engage in halogen bonding, which may influence the compound's binding affinity to biological molecules.

One of the most significant molecular targets identified for nitroaromatic compounds, a class to which this compound belongs, is the enzyme decaprenylphosphoryl-β-D-ribose oxidase (DprE1). researchgate.netresearchgate.net This enzyme is crucial for the cell wall biosynthesis of Mycobacterium tuberculosis. researchgate.net The mechanism of action often involves the reduction of the nitro group to a nitroso derivative, which then forms a covalent bond with a cysteine residue in the active site of DprE1, leading to irreversible inhibition. researchgate.netsci-hub.st

Enzyme Inhibition Kinetic Studies

The inhibitory potential of this compound and its analogs has been evaluated against a range of enzymes.

DprE1: As a member of the nitrobenzamide family, this compound is structurally related to known inhibitors of DprE1. researchgate.netresearchgate.net Studies on similar N-alkyl nitrobenzamides have demonstrated potent inhibitory activity against DprE1, with IC50 values in the micromolar to nanomolar range. researchgate.net The inhibition of DprE1 disrupts the synthesis of essential components of the mycobacterial cell wall. researchgate.netresearchgate.net

α-Glucosidase and α-Amylase: These enzymes are involved in carbohydrate metabolism, and their inhibition is a therapeutic strategy for managing type 2 diabetes. nih.govmdpi.com A related synthetic compound, 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govthiazin-2-yl)-1-(2-bromophenyl) acetamide (B32628) (FA2), has shown significant inhibitory activity against both α-glucosidase and α-amylase. dovepress.com Kinetic studies revealed a non-competitive mode of inhibition for this related compound. dovepress.com

Carbonic Anhydrase: Carbonic anhydrases are a family of zinc metalloenzymes. nih.govnih.gov While direct kinetic studies on this compound are not extensively documented, various sulfonamide-containing compounds, which are structurally distinct but also enzyme inhibitors, have been shown to inhibit different isoforms of carbonic anhydrase. nih.govnih.gov

Acetylcholinesterase: This enzyme is a key target in the treatment of neurodegenerative diseases like Alzheimer's. nih.gov While specific data for this compound is limited, the broader class of benzamide (B126) derivatives has been explored for various neurological activities.

Thrombin and Factor Xa: These are critical enzymes in the blood coagulation cascade, and their inhibitors are used as anticoagulants. drugs.comfrontiersin.orgnih.gov The potential of this compound to inhibit these enzymes has not been a primary focus of published research.

Receptor Affinity and Modulatory Effects

The ability of a compound to bind to and modulate the activity of specific receptors is a cornerstone of its pharmacological profile. While detailed receptor affinity studies for this compound are not widely available, its structural features suggest potential interactions with various biological receptors. The amide linkage is a common motif in molecules that recognize and bind to receptors. nih.gov Further research is needed to identify specific receptor targets and characterize the modulatory effects of this compound.

In Vitro Cellular Activity Profiling

The biological effects of this compound and its derivatives have been investigated in various cellular assays.

Antiproliferative Activity: Several studies have highlighted the antiproliferative potential of benzamide derivatives against various cancer cell lines. nih.govresearchgate.net For instance, N-alkyl-nitroimidazole compounds have demonstrated cytotoxic activity against breast and lung cancer cell lines. openmedicinalchemistryjournal.com The introduction of substituents on the benzamide and styryl moieties of related compounds has been shown to be favorable for inhibiting the growth of leukemia cell lines. nih.gov

Antimicrobial Activity: Amides and their derivatives have been reported as antimicrobial agents. nih.gov Specifically, derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide have shown activity against Gram-positive bacteria. nih.govmdpi.com The complexation of these derivatives with β-cyclodextrin was found to enhance their antimicrobial effect. nih.gov

Antiparasitic Activity: While direct evidence for the antiparasitic activity of this compound is scarce, the nitroimidazole class of compounds, which shares the nitro functional group, includes drugs like pretomanid (B1679085) and delamanid (B1670213) that are active against Mycobacterium tuberculosis. nih.gov

Interactive Data Table: In Vitro Activity of Related Benzamide Derivatives

Compound ClassCell Line/OrganismActivityIC50/MICReference
N-alkyl-nitroimidazolesMDA-MB231 (Breast Cancer)CytotoxicNot specified openmedicinalchemistryjournal.com
N-alkyl-nitroimidazolesA549 (Lung Cancer)CytotoxicNot specified openmedicinalchemistryjournal.com
2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamidesK562 (Leukemia)AntiproliferativeNot specified nih.gov
N-(2-bromo-phenyl)-2-hydroxy-benzamide derivativesGram-positive bacteriaAntibacterial2.5-5.0 mg/mL nih.gov

Elucidation of Molecular Mechanisms of Action

The molecular mechanisms underlying the observed cellular activities of this compound and its analogs are multifaceted. For its potential antitubercular activity, the primary mechanism is believed to be the inhibition of DprE1, leading to the disruption of mycobacterial cell wall synthesis. researchgate.netresearchgate.netsci-hub.st The reduction of the nitro group to a reactive nitroso species is a critical step in this process, enabling covalent modification of the enzyme. researchgate.net

In the context of its antiproliferative effects, the mechanisms are likely more diverse and may involve the modulation of multiple cellular pathways. The ability of the core benzamide structure to interact with various biological targets suggests that its anticancer activity could stem from a combination of effects on different proteins and signaling cascades. researchgate.net Further research, including techniques like chemical proteomics and transcriptomics, will be instrumental in fully elucidating the complex molecular mechanisms of action of this compound.

Future Perspectives and Emerging Research Avenues

Development of Advanced Synthetic Methodologies

The conventional synthesis of benzanilides often involves the coupling of an aniline (B41778) with an acyl chloride. While effective, this method can have limitations regarding substrate scope and functional group tolerance. The future synthesis of N-(2-bromophenyl)-4-nitrobenzamide and its derivatives could benefit from the adoption of more advanced and sustainable methodologies.

Eco-friendly approaches such as mechanosynthesis , which utilizes mechanical force in a ball mill to drive reactions, often in the absence of bulk solvents, represent a promising frontier. This technique has been successfully applied to the synthesis of other N-aryl amides, offering a greener and more efficient pathway. mdpi.com Another advanced strategy involves transition-metal-catalyzed C-H activation . For instance, rhodium-catalyzed amidation of benzoic acids with isocyanates followed by decarboxylation provides a novel route to N-aryl benzamides, which could be adapted for this compound. researchgate.net These modern methods offer potential advantages over traditional synthesis in terms of efficiency, atom economy, and environmental impact.

Synthetic Method Description Potential Advantage for this compound
Conventional SynthesisReaction of 4-nitrobenzoyl chloride with 2-bromoaniline (B46623).Straightforward, well-established procedure.
MechanosynthesisSolvent-free reaction in a ball mill. mdpi.comReduced solvent waste, potentially faster reaction times, and improved safety profile.
C-H Activation/AmidationRhodium-catalyzed coupling of a benzoic acid derivative. researchgate.netAccess to novel structural analogs and potentially milder reaction conditions.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis and drug discovery. researchgate.net For a molecule like this compound, these computational tools offer several prospective applications.

Generative AI models could be employed to design novel analogs with optimized properties. By learning from vast datasets of chemical structures and their associated biological activities, these models can propose new molecules based on the this compound scaffold that are predicted to have enhanced efficacy or novel biological functions. researchgate.net

Furthermore, ML algorithms can predict reaction outcomes and optimize synthesis conditions. By training models on datasets of amide coupling reactions, it is possible to forecast the yield and identify the optimal reagents, solvents, and catalysts for synthesizing this compound and its derivatives, thereby accelerating the research and development process and reducing experimental costs. researchgate.net

Translational Research Opportunities for Chemical Probes

A chemical probe is a small molecule used to study and manipulate a biological system, often by selectively interacting with a specific protein target. The benzanilide (B160483) scaffold is present in compounds that have been successfully developed as chemical probes. For example, a benzanilide acrylamide (B121943) was identified as a key component of a chemical probe developed to investigate the function of the transcription factor SOX10, a known dependency in melanoma cells. nih.govbiorxiv.org

Given this precedent, this compound could serve as a foundational structure or fragment for the development of new chemical probes. Its distinct substitution pattern could confer unique binding properties. Future research could involve screening this compound against various biological targets to identify potential interactions. If a specific interaction is found, the molecule could be further optimized to create a potent and selective probe. Such a probe would be invaluable for studying the function of its target protein in health and disease, potentially leading to new therapeutic strategies.

Elucidation of Novel Biological Pathways

The nitro group is a well-established pharmacophore found in numerous bioactive molecules and drugs, contributing to a wide range of biological activities including antimicrobial, anti-inflammatory, and antineoplastic effects. mdpi.comnih.gov Derivatives of nitrobenzamide have been shown to possess anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in macrophages. researchgate.net Some studies suggest that these effects may be mediated through the regulation of enzymes like inducible nitric oxide synthase (iNOS).

The specific biological activities of this compound have not been extensively characterized. Future research should focus on screening this compound in various biological assays to uncover its potential therapeutic effects. If bioactivity is identified, subsequent studies could aim to elucidate the underlying mechanism of action. This could involve identifying its molecular target(s) and determining how it modulates specific signaling pathways. For instance, investigating its effect on inflammatory pathways or its potential as an inhibitor of microbial enzymes could reveal novel biological functions and open doors for its development as a lead compound in drug discovery. researchgate.net

Q & A

Basic Research Question

  • NMR Analysis :
    • ¹H NMR : Peaks at δ 8.95 (t, NH), 8.40–8.04 (AA’BB’ aromatic protons), and 7.40–7.27 (2-bromophenyl protons) confirm connectivity .
    • ¹³C NMR : Signals at δ 165.05 (C=O) and 149.43 (NO₂-substituted aromatic carbon) validate the amide and nitro groups .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, revealing dihedral angles between aromatic rings (e.g., 45–55°), influencing π-π stacking and solubility .

What experimental challenges arise in achieving regioselective functionalization of this compound, and how can they be mitigated?

Advanced Research Question

  • Regioselectivity Issues : The bromine atom at the ortho position sterically hinders electrophilic substitution, complicating further derivatization (e.g., Suzuki coupling) .
  • Mitigation Strategies :
    • Use Pd-catalyzed cross-coupling under microwave irradiation to enhance reaction rates and selectivity .
    • Introduce directing groups (e.g., pyridine) to steer reactivity toward meta/para positions .
  • Analytical Validation : LC-MS monitors reaction progress, while DFT calculations predict reactive sites .

How do contradictory reports on the biological activity of this compound derivatives inform experimental design?

Advanced Research Question

  • Data Contradictions : Some studies report antimicrobial activity (MIC: 8–16 µg/mL), while others show negligible effects due to variability in bacterial strains or assay conditions .
  • Resolution Approaches :
    • Standardize assays (e.g., CLSI guidelines) and use isogenic mutant strains to isolate target-specific effects .
    • Compare logP values and membrane permeability (e.g., PAMPA assay) to contextualize bioavailability discrepancies .

What methodologies elucidate the pharmacological mechanism of this compound in enzyme inhibition?

Advanced Research Question

  • Kinetic Studies : Use stopped-flow spectrometry to measure kₐₜₜ/Kₘ ratios for target enzymes (e.g., kinases or proteases) .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions, highlighting hydrogen bonds between the nitro group and catalytic residues (e.g., Ser198 in acetylcholinesterase) .
  • Mutagenesis : CRISPR-edited enzyme variants validate binding-site residues critical for inhibition .

How can computational chemistry guide the optimization of this compound for high-throughput screening?

Advanced Research Question

  • QSAR Models : Train models on nitrobenzamide derivatives to predict bioactivity (e.g., IC₅₀ against cancer cell lines) .
  • ADMET Prediction : SwissADME estimates pharmacokinetic properties (e.g., CYP450 inhibition risk) to prioritize candidates .
  • Fragment-Based Design : Merge pharmacophores (e.g., benzothiazole from ) to enhance target affinity while minimizing toxicity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.